molecular formula C14H20INO5 B4043968 4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4043968
M. Wt: 409.22 g/mol
InChI Key: DMGHSWJCBIJLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a chemical compound that combines an amine group with an iodophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2-iodophenol with ethyl 4-bromobutyrate in the presence of potassium carbonate (K₂CO₃) in dry dimethylformamide (DMF) at 60°C for 12 hours . The resulting product is then subjected to further reactions to introduce the N,N-dimethylamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodylphenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming phenoxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Iodylphenol derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group can participate in halogen bonding, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-bromophenoxy)-N,N-dimethylbutan-1-amine
  • 4-(2-chlorophenoxy)-N,N-dimethylbutan-1-amine
  • 4-(2-fluorophenoxy)-N,N-dimethylbutan-1-amine

Uniqueness

The presence of the iodine atom in 4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound particularly interesting for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO.C2H2O4/c1-14(2)9-5-6-10-15-12-8-4-3-7-11(12)13;3-1(4)2(5)6/h3-4,7-8H,5-6,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGHSWJCBIJLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 2
4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 3
4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(2-iodophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.